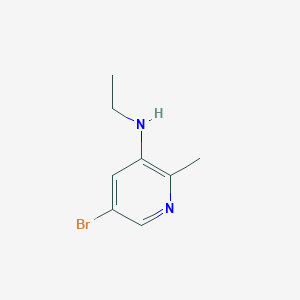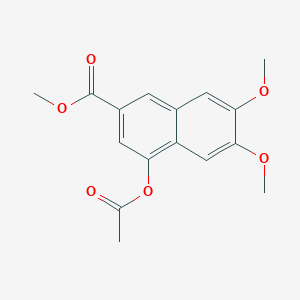
5-(2-(Piperidin-4-yl)ethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-(Piperidin-4-yl)ethyl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Piperidin-4-yl)ethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with piperidine derivatives. One common method involves the alkylation of pyrimidine with a piperidine derivative under basic conditions. The reaction can be carried out using a variety of bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide or tetrahydrofuran. The reaction temperature is usually maintained between 50°C to 100°C to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity.
化学反应分析
Types of Reactions
5-(2-(Piperidin-4-yl)ethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.
Substitution: Sodium hydride in dimethylformamide at 50°C to 100°C.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyrimidine or piperidine rings.
Substitution: Substituted pyrimidine derivatives with various functional groups.
科学研究应用
5-(2-(Piperidin-4-yl)ethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs targeting various diseases.
Industry: Utilized in the development of agrochemicals and materials science for the creation of novel polymers and coatings.
作用机制
The mechanism of action of 5-(2-(Piperidin-4-yl)ethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
5-(2-(Piperidin-4-yl)ethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-(2-(Piperidin-4-yl)ethyl)pyrazine: Contains a pyrazine ring instead of a pyrimidine ring.
5-(2-(Piperidin-4-yl)ethyl)thiazole: Features a thiazole ring in place of the pyrimidine ring.
Uniqueness
5-(2-(Piperidin-4-yl)ethyl)pyrimidine is unique due to the presence of both pyrimidine and piperidine rings, which confer distinct chemical and biological properties
属性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
5-(2-piperidin-4-ylethyl)pyrimidine |
InChI |
InChI=1S/C11H17N3/c1(10-3-5-12-6-4-10)2-11-7-13-9-14-8-11/h7-10,12H,1-6H2 |
InChI 键 |
WKVYKUMHSVVGRL-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1CCC2=CN=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


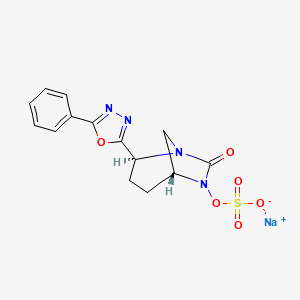
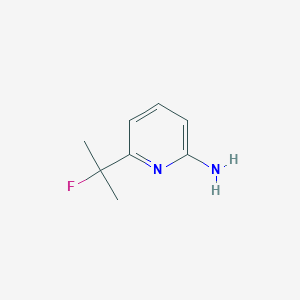
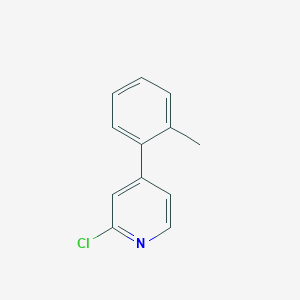
![B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid](/img/structure/B13924819.png)
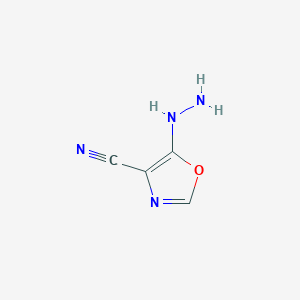
![5-(Tetrahydro-2h-pyran-4-yloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13924827.png)
![5-Methoxy-2-methyl-[1,1-biphenyl]-3-carboxylicacid](/img/structure/B13924829.png)

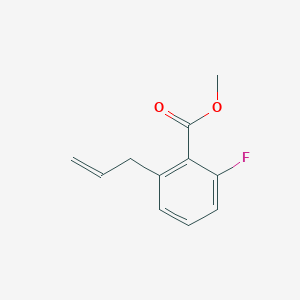
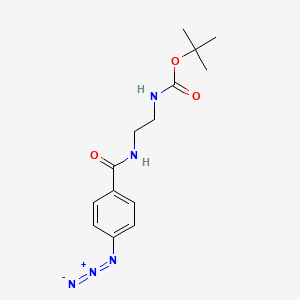
![Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13924865.png)

